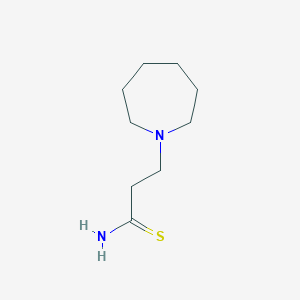

3-(Azepan-1-yl)propanethioamide

Description

3-(Azepan-1-yl)propanethioamide is a thioamide derivative characterized by a seven-membered azepane ring attached to a propanethioamide backbone. The azepane ring introduces conformational flexibility and moderate electron-donating effects, while the thioamide (–C(S)NH₂) group enhances nucleophilicity, enabling participation in thiol-mediated reactions such as cyclizations and metal coordination . This compound is synthetically accessible via base-catalyzed annulation or condensation reactions, as demonstrated in studies involving carbenoid precursors .

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

3-(azepan-1-yl)propanethioamide |

InChI |

InChI=1S/C9H18N2S/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12) |

InChI Key |

HFDGJOYJXFGSRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CCC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

- Structural Features : Incorporates a benzimidazole core instead of an azepane ring. The aromatic benzimidazole promotes strong hydrogen bonding and dipole-dipole interactions due to its planar, electron-rich structure.

- Reactivity : Enhanced nucleophilicity from the thioamide group facilitates thiol-based transformations. The benzimidazole framework enables selective reactivity in catalysis and molecular recognition, attributed to its rigid, conjugated system .

- Applications : Used in contexts requiring precise steric and electronic control, such as enzyme inhibition or metal-organic frameworks.

2-(3-(Azepan-1-yl)-2-hydroxypropylthioacetic Acid

- Structural Features : Combines azepane with a hydroxypropylthioacetic acid moiety. The thioacetic acid group (–SHCH₂COOH) enhances metal-chelating capability.

- Reactivity : Demonstrated strong interaction with chromium (VI), suggesting utility in environmental remediation for heavy metal capture . The azepane ring likely reduces steric hindrance compared to smaller amines (e.g., pyrrolidine), improving accessibility for metal coordination.

3-(Dimethylamino)-2-(pyrrolidine-1-carbonothioyl)acrylonitrile (S1d)

- Structural Features: Substitutes azepane with a smaller pyrrolidine (5-membered ring) and includes a dimethylamino group.

- This compound participates in [4+1]-annulation reactions under palladium catalysis, yielding products like 1t with high crystallinity (m.p. 159–161°C) .

- Comparison : The azepane analog (3-(azepan-1-yl)propanethioamide) likely exhibits lower melting points (e.g., 106–108°C for related compound 1s) due to reduced crystallinity from its flexible ring .

Data Table: Key Structural and Functional Comparisons

Mechanistic and Functional Insights

- Electronic Effects : Azepane’s electron-donating nature stabilizes intermediates in nucleophilic reactions, whereas benzimidazole’s aromaticity enhances π-π stacking and charge transfer .

- Steric Influence : The seven-membered azepane ring reduces steric hindrance compared to pyrrolidine, improving substrate accessibility in catalytic cycles .

- Metal Interaction : Thioamide-containing azepane derivatives show promise in metal capture (e.g., chromium), whereas benzimidazole analogs excel in biological targeting due to rigid, planar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.